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Abstract

Luvesilocin (4-GO-DiPT), a novel prodrug of the psychedelic tryptamine 4-hydroxy-N,N-
diisopropyltryptamine (4-HO-DIiPT), is currently under investigation for its therapeutic potential
in treating various psychiatric disorders, including postpartum and treatment-resistant
depression.[1][2] Its unique pharmacological profile, characterized by a rapid onset and shorter
duration of action compared to classic psychedelics like psilocybin, has positioned it as a
compound of significant interest in the field of neurotherapeutics.[3] This technical guide
provides an in-depth overview of the chemical structure, physicochemical properties, synthesis,
pharmacology, and key experimental methodologies associated with Luvesilocin and its active
metabolite, 4-HO-DIiPT.

Chemical Structure and Physicochemical Properties

Luvesilocin, chemically named 1-[3-[2-[Bis(1-methylethyl)amino]ethyl]-1H-indol-4-yl]
pentanedioate, is a glutaryl ester prodrug of 4-HO-DiPT.[2] The addition of the glutarate moiety
enhances its aqueous solubility, making it suitable for parenteral administration.[4] Upon
administration, Luvesilocin is rapidly metabolized to its active form, 4-HO-DIPT.[2]

Table 1: Physicochemical Properties of Luvesilocin (4-GO-DiPT) and 4-HO-DIiPT
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Property Luvesilocin (4-GO-DiPT) 4-HO-DIiPT
1-[3-[2-[Bis(1- 3-[2-
IUPAC Name methylethyl)amino]ethyl]-1H- (diisopropylamino)ethyl]-1H-
indol-4-yl] pentanedioate indol-4-ol
RE104, FT-104, 4-Glutaryloxy-  Iprocin, 4-Hydroxy-N,N-
Synonyms

N,N-diisopropyltryptamine

diisopropyltryptamine

Molecular Formula C21H30N204 C16H24N20

Molar Mass 390.48 g/mol 260.38 g/mol

CAS Number 2756001-39-3 132328-45-1

Appearance White to off-white solid Crystalline solid

Solubility High aqueous solubility Limited aqueous solubility
Synthesis

The synthesis of Luvesilocin (4-GO-DiPT) involves the esterification of 4-HO-DIiPT with
glutaric anhydride. The synthesis of the active metabolite, 4-HO-DiPT, can be achieved through

a multi-step process starting from 4-benzyloxyindole.

Experimental Protocol: Synthesis of 4-HO-DIPT

This protocol is adapted from the synthesis of a similar tryptamine, 4-HO-NIPT.[1]

o Step 1: Synthesis of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide. To a solution of 4-

benzyloxyindole in diethyl ether, add oxalyl chloride dropwise at 0°C. Stir the resulting

mixture for several hours at the same temperature. Subsequently, add diisopropylamine

dropwise and allow the mixture to warm to room temperature and stir overnight.

o Step 2: Reduction to 4-benzyloxy-N,N-diisopropyltryptamine. Suspend the product from Step

1 in tetrahydrofuran and add a reducing agent, such as borane-tetrahydrofuran complex,

dropwise at 0°C. Heat the reaction at reflux overnight. After cooling, quench the reaction with

hydrochloric acid and then basify with ammonium hydroxide. Extract the product with an

organic solvent.

© 2025 BenchChem. All rights reserved. 2/10

Tech Support


https://www.benchchem.com/product/b15615833?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10088304/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Step 3: Debenzylation to 4-HO-DIiPT. Dissolve the product from Step 2 in methanol and add
a palladium catalyst (e.g., palladium on carbon). Stir the mixture under a hydrogen
atmosphere for several hours. Filter the reaction mixture and remove the solvent in vacuo.
The resulting residue can be purified by silica gel chromatography to yield 4-HO-DiPT.

Experimental Protocol: Synthesis of Luvesilocin (4-GO-
DiPT)

Dissolve 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT) in chloroform.

Add triethylamine followed by glutaric anhydride to the solution.

Stir the mixture at room temperature, which will result in the formation of a precipitate.
Isolate the precipitate via filtration.

Triturate the precipitate with tetrahydrofuran and wash with chloroform to obtain Luvesilocin
as a white powder.

Pharmacology

Luvesilocin is a prodrug that is rapidly converted to 4-HO-DIPT in the body.[2] 4-HO-DIPT is a

non-selective serotonin receptor agonist, with a notable affinity for the 5-HT2A receptor, which

is believed to mediate its psychedelic effects.[2]

Receptor Binding Affinity

The binding profile of 4-HO-DIiPT has been characterized at various serotonin receptors and

other targets.

Table 2: Receptor Binding Affinity (Ki, nM) of 4-HO-DiPT
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Receptor Ki (nM)
5-HT1A >1,000
5-HT1B >1,000
5-HT1D >1,000
5-HT2A 120
5-HT2B 1800
5-HT2C 6,400
SERT Mid to high nM affinity
Dopamine D2 >1,000
Alpha-2A >1,000
Histamine H1 >1,000

Note: Data compiled from multiple sources. Ki values can vary depending on the specific

experimental conditions.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Luvesilocin and 4-HO-DiPT

Luvesilocin (s.c.
Parameter o
injection, human)

4-HO-DiPT (from
Luvesilocin s.c.

4-HO-DiPT (from
RE104 s.c.

injection, human) administration, rat)

Elimination Half-life

0.43-0.64 hours[2]
(t2)

2.7-4.1 hours[3] 40 minutes[4]

Time to Maximum
) Not reported
Concentration (Tmax)

Not reported Not reported

~3.6 hours
(psychedelic effects)

[2]

Duration of Action
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Signaling Pathways

The primary mechanism of action of 4-HO-DIPT is through its agonist activity at the 5-HT2A
receptor, which is a G-protein coupled receptor (GPCR) linked to the Gg/11 signaling pathway.

Click to download full resolution via product page

Caption: 5-HT2A Receptor Gg Signaling Pathway.

Key Experimental Protocols

Radioligand Displacement Assay for 5-HT2A Receptor
Binding

This in vitro assay quantifies the binding affinity of a test compound by measuring its ability to
displace a radiolabeled ligand from the 5-HT2A receptor.

 Membrane Preparation: Prepare cell membranes from a cell line stably expressing the
human 5-HT2A receptor (e.g., CHO-K1 cells).[5] Homogenize the cells in a cold buffer and
centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer for the assay.[6]

o Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a
radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin), and varying concentrations of the test
compound (4-HO-DIPT).[5][6]

 Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration
to allow binding to reach equilibrium.[6]
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« Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate
bound from unbound radioligand. Wash the filters with cold buffer to remove non-specific
binding.[6]

e Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

o Data Analysis: Plot the percentage of radioligand displacement against the concentration of
the test compound. Determine the IC50 value (the concentration of the test compound that
inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant)
using the Cheng-Prusoff equation.[6]
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Caption: Radioligand Displacement Assay Workflow.

Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral assay used as a proxy for hallucinogenic potential in rodents,

mediated by 5-HT2A receptor activation.[7]

Animal Model: Use male C57BL/6J mice.[8]

Drug Administration: Administer Luvesilocin or 4-HO-DiPT via subcutaneous or
intraperitoneal injection at various doses.[9]

Observation: Place the mice individually in a clear observation chamber. Record the number
of head twitches over a specified period (e.g., 30-60 minutes) post-injection. A head twitch is
a rapid, rotational movement of the head.[10]

Data Analysis: Plot the mean number of head twitches against the drug dose to generate a
dose-response curve.

Forced Swim Test (FST) in Rodents

The FST is a behavioral model used to assess antidepressant-like activity.[4]

Apparatus: Use a transparent cylinder filled with water (23-25°C) to a depth where the
animal cannot touch the bottom.[11][12]

Pre-test Session (Day 1): Place each rat in the water cylinder for 15 minutes. This session is
for habituation and is not scored.[13]

Test Session (Day 2): Administer Luvesilocin, a reference antidepressant, or vehicle to the
animals. After a specified pre-treatment time, place the rats in the water cylinder for a 5-
minute test session.[11][13]

Scoring: Record the duration of immobility during the test session. Immobility is defined as
the lack of movement except for small motions necessary to keep the head above water.

Data Analysis: Compare the mean immobility time between the different treatment groups. A
significant reduction in immobility time compared to the vehicle group suggests
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antidepressant-like effects.[4]
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Caption: Forced Swim Test Experimental Workflow.

Conclusion

Luvesilocin (4-GO-DiPT) represents a promising new avenue in the development of
psychedelic-based therapeutics. Its favorable pharmacokinetic profile and potent activation of
the 5-HT2A receptor signaling pathway underscore its potential for treating a range of
psychiatric conditions. This technical guide provides a foundational overview of its chemical
and pharmacological properties, along with key experimental methodologies, to support further
research and development in this exciting area. As clinical trials progress, a deeper
understanding of Luvesilocin's therapeutic efficacy and safety profile will continue to emerge,
shaping the future of psychiatric medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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